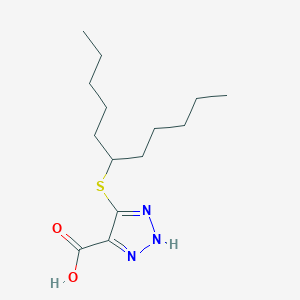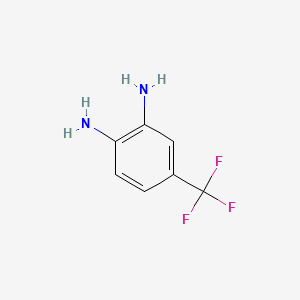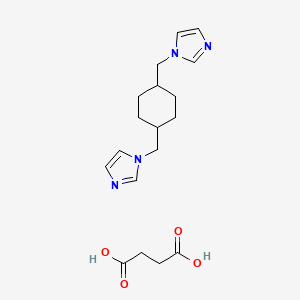
1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione is a natural product found in Dermocybe, Cortinarius basirubescens, and other organisms with data available.
Scientific Research Applications
Tautomerism Studies
The compound has been involved in studies exploring tautomerism in derivatives of anthracene-9,10-diones. Morley et al. (1996) explored the treatment of leucoquinizarin, leading to various tautomers and their oxidation products, providing insights into the chemical behavior of anthracene-9,10-dione derivatives under different conditions (Morley, Krapcho, & Cummings, 1996).
Crystallography and Structural Analysis
Shi et al. (2004) reported on the crystallography of a compound closely related to 1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione, providing detailed insights into the structural aspects of similar compounds (Shi et al., 2004).
Synthesis and Reactivity
Several studies focus on the synthesis and reactivity of anthracene-9,10-dione derivatives. Kendall and Shechter (2001) discussed the formation of dibenzo[b,f]pentalene from anthryldicarbenes, indicating potential pathways for creating structurally diverse derivatives (Kendall & Shechter, 2001).
Luminescence and Sensor Development
Research by Young et al. (1997) explored the luminescence properties of an anthracene-9,10-dione derivative, indicating potential applications in sensing technologies, particularly for detecting hydronium ions and common oxoacids (Young, Quiring, & Sykes, 1997).
Redox Behavior and Electrochemical Studies
Ahmad et al. (2015) conducted research on the redox behavior of hydroxyanthracenediones, revealing their potential in electrochemical applications and providing insights into their electron transfer characteristics (Ahmad et al., 2015).
properties
Product Name |
1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione |
|---|---|
Molecular Formula |
C16H16O6 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione |
InChI |
InChI=1S/C16H16O6/c1-16(21)5-9-13(11(18)6-16)15(20)12-8(14(9)19)3-7(22-2)4-10(12)17/h3-4,11,17-18,21H,5-6H2,1-2H3 |
InChI Key |
LRHFZXBVDMVFCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(C1)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O |
synonyms |
(1S,3S)-austrocortilutein austrocortilutein |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



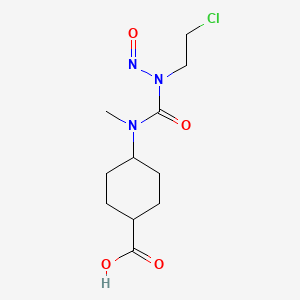
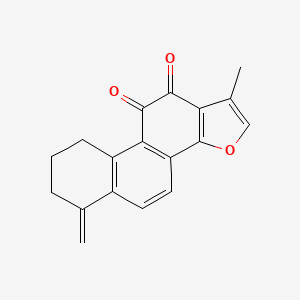
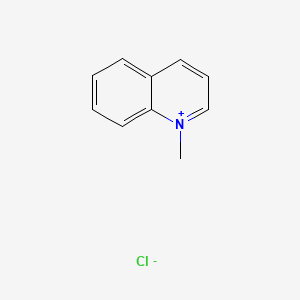
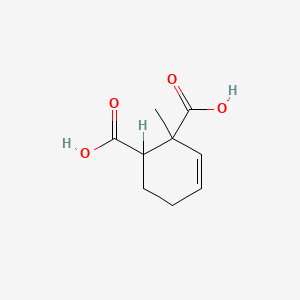
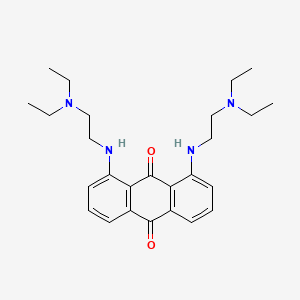
![1-O-(4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoyl)hexopyranuronic acid](/img/structure/B1206798.png)
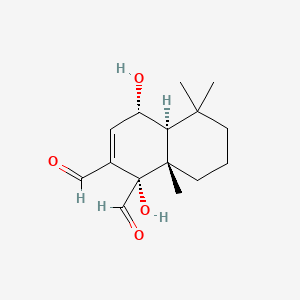
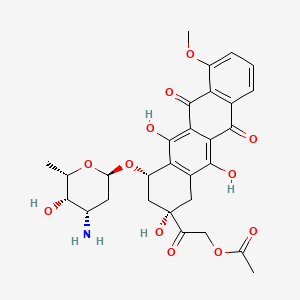
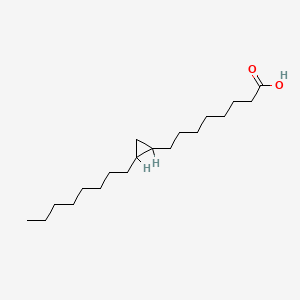
![2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride](/img/structure/B1206802.png)
